![molecular formula C18H19F3N4O B6451411 N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549055-86-7](/img/structure/B6451411.png)

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

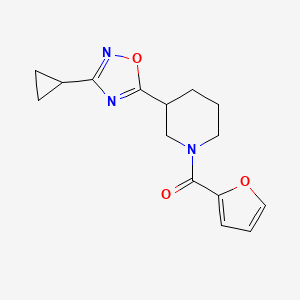

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. It includes a pyridine ring, a piperidine ring, a trifluoromethyl group, and an amine group. These features suggest that it could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the pyridine and piperidine rings, followed by the introduction of the trifluoromethyl group and the amine group. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyridine ring attached to a piperidine ring via a carbonyl group. The pyridine ring carries a trifluoromethyl group, and the piperidine ring carries an amine group. The presence of these polar and potentially charged groups could influence the compound’s solubility, reactivity, and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amine group could participate in acid-base reactions, the carbonyl group could undergo addition or substitution reactions, and the trifluoromethyl group could potentially be involved in electrophilic aromatic substitution reactions on the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amine and carbonyl groups, and its stability could be influenced by the presence of the trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

Given the presence of a piperidine ring and a trifluoromethyl group, this compound might exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases like cancer. Researchers could explore its potential as an ALK (anaplastic lymphoma kinase) or ROS1 (c-ros oncogene 1 kinase) inhibitor .

Metal-Free C–C Bond Cleavage Reactions

The synthesis of N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridines involves metal-free C–C bond cleavage. This reaction occurs under mild conditions, making it an attractive method for constructing amide bonds. The compound’s structure could inspire further studies in this area .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro studies to identify potential molecular targets, and in vivo studies to assess its efficacy and safety in relevant disease models .

Eigenschaften

IUPAC Name |

[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O/c1-24(16-15(18(19,20)21)5-2-8-23-16)14-4-3-11-25(12-14)17(26)13-6-9-22-10-7-13/h2,5-10,14H,3-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVXISRQBOXLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCN(C1)C(=O)C2=CC=NC=C2)C3=C(C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6451330.png)

![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)

![3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451353.png)

![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)

![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,3-dimethoxybenzamide](/img/structure/B6451384.png)

![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6451396.png)

![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)

![N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451403.png)

![N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451407.png)

![N-[1-(furan-2-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451410.png)

![N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide](/img/structure/B6451415.png)